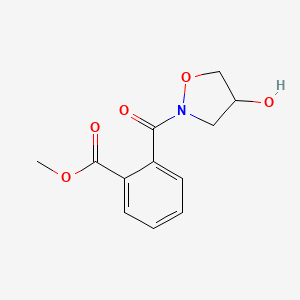

Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate

Beschreibung

Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate (CAS 106724-63-4) is a methyl benzoate derivative featuring a 4-hydroxy-1,2-oxazolidine ring conjugated to the benzoate core via a carbonyl group. It is listed under multiple synonyms, including methyl 2-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]benzoate, and is commercially available as a specialty chemical .

Eigenschaften

IUPAC Name |

methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-17-12(16)10-5-3-2-4-9(10)11(15)13-6-8(14)7-18-13/h2-5,8,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKNVCIZFHCRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CC(CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377197 | |

| Record name | Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665764 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

80041-99-2 | |

| Record name | Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid derivatives with oxazolidine intermediates under specific reaction conditions. For instance, a one-pot, two-step approach involving Rhodium (I)-catalyzed hydroformylative cyclohydrocarbonylation of homoallylamines has been reported . Industrial production methods typically involve optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carbonyl compounds, alcohols, and substituted esters .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry

- Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate shows promise in drug development due to its ability to modulate enzyme activity through molecular interactions such as hydrogen bonding. Research indicates potential therapeutic effects against various diseases by targeting specific biological pathways .

-

Materials Science

- The compound's unique structural properties make it a candidate for developing novel materials with specific functionalities. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

-

Biological Studies

- Investigations into the biological activity of this compound reveal its potential role as an inhibitor or modulator of certain enzymes or receptors. Studies have shown that compounds within the isoxazolidine family can exhibit antibacterial and antifungal properties, making them valuable in pharmaceutical applications.

Case Studies

Wirkmechanismus

The mechanism of action of Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, enabling it to participate in various chemical transformations. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Oxazolidine vs.

- Pesticide Esters (–8) : Sulfonylurea-based esters (e.g., tribenuron methyl) act as acetolactate synthase inhibitors, whereas the oxazolidine group may confer different modes of action, such as enzyme inhibition via hydrogen bonding .

- Simple Alkyl Benzoates (): Methyl benzoate is widely used in cosmetics due to its volatility and low toxicity. The target compound’s oxazolidine ring likely increases polarity, making it less volatile and more suited for non-cosmetic applications .

Functional Group Analysis and Reactivity

- This contrasts with non-hydroxylated heterocycles in pesticide esters (e.g., pyrimidinyl groups in –8) .

- Ester Group : The methyl benzoate moiety is hydrolytically labile, similar to tribenuron methyl ester, but the oxazolidine ring may stabilize the molecule under acidic/basic conditions .

Toxicological and Pharmacological Considerations

- Toxicity Profile: Simple methyl benzoate exhibits low acute toxicity (LD50 > 2000 mg/kg in rats) .

- Metabolism : Hydroxylation of the oxazolidine ring could lead to glucuronidation or sulfation, contrasting with the cytochrome P450-mediated metabolism of lipophilic pesticide esters .

Biologische Aktivität

Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate is a synthetic compound characterized by its unique oxazolidine structure, which is significant in medicinal chemistry. This compound exhibits potential biological activities due to its structural features, particularly the oxazolidine ring and benzoate moiety.

Chemical Structure and Properties

- IUPAC Name : Methyl 2-[(4-hydroxy-1,2-oxazolidin-2-carbonyl)benzoate]

- Molecular Formula : CHN O

- Molecular Weight : 251.079 g/mol

- Melting Point : 105 - 107 °C

- CAS Number : 80041-99-2

The compound features a hydroxyl group that enhances its hydrogen bonding capabilities, potentially influencing its biological interactions. The carbonyl group in the oxazolidine can participate in nucleophilic addition reactions, while the ester functionality is susceptible to hydrolysis and transesterification .

Biological Activities

Research indicates that compounds with oxazolidine structures exhibit various biological activities, including:

- Antimicrobial Properties : Oxazolidinones are known for their antibacterial activity. This compound may share similar properties due to the presence of the oxazolidine ring .

- Anti-inflammatory Effects : The compound's structural characteristics suggest potential anti-inflammatory activity, which is common among derivatives containing similar moieties.

- Enzyme Inhibition : The oxazolidinone framework is associated with various enzyme inhibitors, including monoamine oxidase inhibitors, which could be relevant for antidepressant activity .

Comparative Analysis

To better understand the biological potential of this compound, it is useful to compare it with other compounds featuring similar structures:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxybenzoyl-L-valine | Contains an amino acid derivative | Exhibits anti-inflammatory properties |

| Oxazolidinone derivatives | Similar oxazolidine structure | Known for antibacterial activity |

| Methyl 3-(4-hydroxyphenyl)-3-methylbutanoate | Benzoate structure with a branched chain | Potential use in metabolic studies |

This compound stands out due to its specific combination of an oxazolidine ring and a benzoate moiety, which may enhance its biological interactions compared to other similar compounds.

Case Studies and Research Findings

Preliminary studies suggest that this compound may interact with specific enzymes or receptors within biological systems. The following findings highlight its potential biological implications:

- Antimicrobial Activity Study : A study on related oxazolidinone derivatives demonstrated significant antibacterial effects against Gram-positive bacteria, suggesting that this compound may exhibit similar efficacy .

- Inflammation Model : In vivo models have indicated that compounds with oxazolidinone structures can reduce inflammatory markers in animal models, supporting the hypothesis that this compound may possess anti-inflammatory properties .

- Enzyme Interaction Studies : Research into enzyme inhibition has revealed that oxazolidinones can effectively inhibit monoamine oxidase activity, which could be beneficial for mood regulation and neurological health .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.